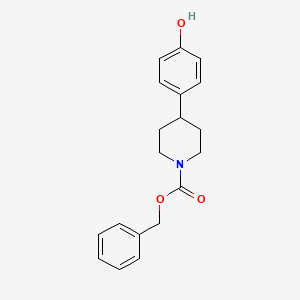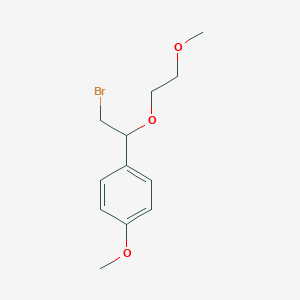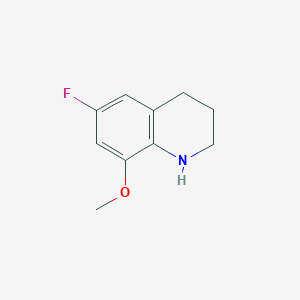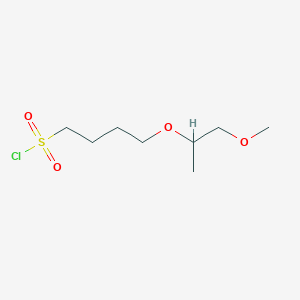
Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 4-hydroxyphenyl group attached to the fourth carbon of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde and piperidine.
Step 1: The first step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with piperidine in the presence of an acid catalyst.
Step 2: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3: The final step involves the esterification of the amine with benzyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development: Due to its structural features, this compound is of interest in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the 4-hydroxyphenyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyphenyl group.
Uniqueness: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and 4-hydroxyphenyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c21-18-8-6-16(7-9-18)17-10-12-20(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-9,17,21H,10-14H2 |
Clé InChI |
XEOZWTHMFHDLNK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)









